molecular formula C7H13NO2 B1425958 2-(tetrahydro-2H-pyran-4-yl)acetamide CAS No. 1314961-38-0

2-(tetrahydro-2H-pyran-4-yl)acetamide

Cat. No.: B1425958
CAS No.: 1314961-38-0
M. Wt: 143.18 g/mol
InChI Key: IIPOZVLOXPIXKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Tetrahydro-2H-pyran-4-yl)acetamide is an organic compound with the molecular formula C7H13NO2 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(tetrahydro-2H-pyran-4-yl)acetamide typically involves the reaction of tetrahydropyran derivatives with acetamide. One common method is the reaction of tetrahydropyran-4-carboxylic acid with acetamide under dehydrating conditions. This reaction can be catalyzed by various agents, such as phosphorus pentoxide or thionyl chloride, to facilitate the formation of the amide bond.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of catalysts and solvents that can be easily recycled is also common in industrial processes to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions: 2-(Tetrahydro-2H-pyran-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(Tetrahydro-2H-pyran-4-yl)acetamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of fine chemicals and as a precursor for various functional materials.

Mechanism of Action

The mechanism of action of 2-(tetrahydro-2H-pyran-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the tetrahydropyran ring can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex and modulating biological activity.

Comparison with Similar Compounds

    Tetrahydropyran-4-carboxamide: Similar structure but lacks the acetamide group.

    2-(Tetrahydro-2H-pyran-4-yl)ethanol: Contains a hydroxyl group instead of an amide group.

    2-(Tetrahydro-2H-pyran-4-yl)acetic acid: Contains a carboxylic acid group instead of an amide group.

Uniqueness: 2-(Tetrahydro-2H-pyran-4-yl)acetamide is unique due to the presence of both the tetrahydropyran ring and the acetamide group, which confer specific chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry.

Properties

IUPAC Name

2-(oxan-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-7(9)5-6-1-3-10-4-2-6/h6H,1-5H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPOZVLOXPIXKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 0° C. solution of tetrahydropyran-4-ylacetyl chloride (0.500 g, 3.07 mmol) in THF (25 mL) was treated drop-wise with NH4OH (˜15M, 2.05 mL, ˜30.7 mmol), allowed to warm to RT and stirred overnight. The mixture was concentrated to dryness, co-evaporated with IPA (2×), then suspended in IPA and the solids removed via filtration. The filtrate was concentrated to dryness to afford 2-(tetrahydro-2H-pyran-4-yl)acetamide (510 mg, 116%) as a white solid. 1H NMR (400 MHz, DMSO-d6): δ 7.25 (s, 1H), 6.73 (s, 1H), 3.78 (dd, J=11.4, 4.1 Hz, 2H), 3.29-3.19 (m, 2H), 2.15-1.92 (m, 2H), 1.91-1.78 (m, 1H), 1.58-1.48 (m, 2H), 1.23-1.06 (m, 2H); MS (ESI) m/z: 144.1 (M+H+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
2.05 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(tetrahydro-2H-pyran-4-yl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(tetrahydro-2H-pyran-4-yl)acetamide
Reactant of Route 3
Reactant of Route 3
2-(tetrahydro-2H-pyran-4-yl)acetamide
Reactant of Route 4
Reactant of Route 4
2-(tetrahydro-2H-pyran-4-yl)acetamide
Reactant of Route 5
2-(tetrahydro-2H-pyran-4-yl)acetamide
Reactant of Route 6
2-(tetrahydro-2H-pyran-4-yl)acetamide
Customer
Q & A

Q1: How does (2R)-2-[(4-fluoro-3-methylphenyl)sulfonylamino]-N-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetamide interact with Anthrax Lethal Factor and what are the downstream effects?

A1: (2R)-2-[(4-fluoro-3-methylphenyl)sulfonylamino]-N-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetamide acts as a hydroxamate inhibitor of Anthrax Lethal Factor (LF), a zinc-dependent metalloprotease crucial for the virulence of Bacillus anthracis []. Crystal structure analysis reveals that this compound directly binds to the active site of LF []. This binding event effectively inhibits LF's proteolytic activity, preventing the disruption of cellular signaling pathways, cell destruction, and circulatory shock typically induced by LF during an anthrax infection [].

Q2: What evidence supports the in vivo efficacy of (2R)-2-[(4-fluoro-3-methylphenyl)sulfonylamino]-N-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetamide against anthrax infection?

A2: The research demonstrates the in vivo efficacy of (2R)-2-[(4-fluoro-3-methylphenyl)sulfonylamino]-N-hydroxy-2-(tetrahydro-2H-pyran-4-yl)acetamide through several animal models:

  • Mouse Toxemia Model: 100% protection was observed in mice given a lethal challenge of recombinant LF and protective antigen [].
  • Mouse Infection Model: Approximately 50% survival advantage was observed in mice challenged with a lethal dose of B. anthracis Sterne vegetative cells [].
  • Rabbit Spore Challenge: The compound doubled the mean time to death in rabbits challenged with a lethal dose of B. anthracis Ames spores [].
  • Rabbit "Point of No Return" Model: When administered in combination with ciprofloxacin, the compound provided 100% protection against B. anthracis spore challenge in a model where ciprofloxacin alone only offered 50% protection [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.